molecular formula C13H15ClN4O3 B15121658 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No.: B15121658
M. Wt: 310.73 g/mol
InChI Key: KBPVBEGDKBTNTD-UHFFFAOYSA-N
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Description

1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety

Preparation Methods

The synthesis of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Introduction of the azetidine ring: The pyrazole derivative is then reacted with an appropriate azetidine precursor, often through nucleophilic substitution reactions.

    Attachment of the pyrrolidine-2,5-dione moiety: This step involves the reaction of the intermediate with a suitable pyrrolidine-2,5-dione derivative, typically through amide bond formation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.

Scientific Research Applications

1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique structural properties make it useful in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can be compared with similar compounds such as:

    Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.

    Azetidine derivatives:

    Pyrrolidine-2,5-dione derivatives: These compounds are studied for their therapeutic potential and structural diversity.

The uniqueness of this compound lies in its combination of these three distinct moieties, resulting in a compound with diverse chemical and biological properties.

Properties

Molecular Formula

C13H15ClN4O3

Molecular Weight

310.73 g/mol

IUPAC Name

1-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C13H15ClN4O3/c14-10-3-15-17(7-10)6-9-4-16(5-9)13(21)8-18-11(19)1-2-12(18)20/h3,7,9H,1-2,4-6,8H2

InChI Key

KBPVBEGDKBTNTD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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